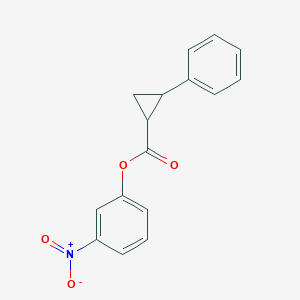
N'-(2,4-dichlorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4-dichlorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide belongs to a class of compounds known for their potential in various applications due to their unique chemical structures. Such compounds are synthesized through processes involving multiple steps, each contributing to the compound's specific features and functionalities.
Synthesis Analysis
The synthesis of related N-fused heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine carbohydrazides, is achieved through a five-component cascade reaction. This process highlights the efficiency and straightforward nature of synthesizing complex heterocyclic compounds, using environmentally benign solvents and a sequence of chemical reactions without the need for a catalyst, indicating a potential pathway for synthesizing the compound (Hosseini & Bayat, 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography, NMR, FT-IR spectroscopy, and DFT analysis. For example, the solid-state molecular structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been studied, offering insights into the stability of isomers and the effect of solvent polarity on molecular stability. This could be paralleled in studies of N'-(2,4-dichlorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide to understand its molecular conformation and stability (Barakat et al., 2015).
Chemical Reactions and Properties
The reactivity and functional group tolerance of similar compounds are noteworthy. For instance, the synthesis and characterization of N′2,N′6-Bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives reveal insights into the chemical behavior and potential reactivity pathways of these compounds, which could be relevant for understanding the chemical reactions of N'-(2,4-dichlorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide (Ruixia Li et al., 2013).
Physical Properties Analysis
Research on related compounds also sheds light on their physical properties, such as solubility, crystallinity, and melting points, which are crucial for determining the compound's applicability in various fields. The physical properties often depend on the molecular structure, as seen in the synthesis, crystal structure, and DFT analysis of similar compounds (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key to understanding the applications and functionalities of such compounds. Studies on the synthesis and properties of derivatives provide a foundation for exploring these aspects, highlighting the compound's potential in various chemical reactions and its behavior under different conditions (Mekuskiene et al., 1998).
Applications De Recherche Scientifique
Environmental Presence and Health Impacts
Polybrominated diphenyl ethers (PBDEs) are mentioned in several studies, highlighting their use as flame retardants and their detection in various environmental samples, including human milk, blood, and serum. PBDEs have raised concerns due to their persistence, bioaccumulation, and potential toxicity. For instance, a study analyzing PBDE levels in U.S. mothers' milk found significant exposure levels, raising concerns about potential toxicity to nursing infants due to the persistence and bioaccumulative nature of some PBDE congeners (Schecter et al., 2003).
Exposure Assessment
Research assessing exposure to PBDEs among workers at an electronic waste dismantling region in Guangdong, China, found significantly higher levels of PBDEs in serum compared to reference groups, indicating occupational exposure (Qu et al., 2007). This study suggests that individuals in certain occupational settings may be at increased risk of exposure to harmful chemical substances.
Potential Effects on Human Health
Studies have investigated the potential health impacts of exposure to chemical compounds like PBDEs, with findings indicating associations between exposure and various health outcomes. For example, research on the associations between PBDE flame retardants, phenolic metabolites, and thyroid hormones during pregnancy highlights concerns regarding the impact of environmental chemicals on hormonal balance and health (Stapleton et al., 2011).
Propriétés
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4O/c25-19-12-11-18(20(26)13-19)15-27-30-24(31)23-28-21(16-7-3-1-4-8-16)14-22(29-23)17-9-5-2-6-10-17/h1-15H,(H,30,31)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMLIXNJKNRKHC-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)
![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)
![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)


![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)